molecular formula C7H7IN2O2 B181088 2-Iodo-4-methyl-6-nitroaniline CAS No. 123158-77-0

2-Iodo-4-methyl-6-nitroaniline

Cat. No.: B181088
CAS No.: 123158-77-0
M. Wt: 278.05 g/mol
InChI Key: MCALXGRQNXDTPI-UHFFFAOYSA-N
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Description

2-Iodo-4-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7IN2O2 It is a derivative of aniline, featuring an iodine atom, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-methyl-6-nitroaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Iodination: Iodine and silver acetate.

    Reduction: Tin(II) chloride and hydrochloric acid.

Major Products:

    Reduction Product: 2-Iodo-4-methyl-6-aminoaniline.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Iodo-4-methyl-6-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-methyl-6-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic substitution reactions. These interactions can affect biological pathways and molecular processes, making the compound of interest in medicinal chemistry .

Comparison with Similar Compounds

    2-Iodo-4-nitroaniline: Similar structure but lacks the methyl group.

    4-Iodo-2-methyl-6-nitroaniline: Positional isomer with different substitution pattern.

    2-Iodoaniline: Lacks both the nitro and methyl groups.

Uniqueness: 2-Iodo-4-methyl-6-nitroaniline is unique due to the combination of the iodine, methyl, and nitro groups on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-iodo-4-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCALXGRQNXDTPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599419
Record name 2-Iodo-4-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123158-77-0
Record name 2-Iodo-4-methyl-6-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodo-4-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-amino-3-nitrotoluene (30.4 g) in acetic acid (250 ml) was refluxed with iodine monochloride (65.0 g) for 7 h with stirring, then was cooled and added to excess water. The precipitate was filtered off, washed with aqueous sodium sulfite and after column chromatography yielded 4-amino-3-iodo-5-nitrotoluene (14.2 g). δ (360 MHz, DMSO-d6) 2.19 (3H, s, CH3), 6.88 (2H, bs, NH2), 7.88 (1H, d, 2-H) and 7.94 (1H, d, 6-H).
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Commercially available 4-methyl-2-nitro-phenylamine (20 g, 131.5 mmol) was dissolved in ethanol (300 mL), silver nitrate (27 g, 157.7 mmol) and iodine (40 g, 157.7 mmol) were added thereto, and the mixture was stirred for 8 h at room temperature. After completion of the reaction, the reaction mixture was filtered through a cellite, washed with 100 mL of ethyl acetate, and concentrated. Water was added to the residue, which was then extracted with ethyl acetate, washed with saturated sodium chloride solution, and dried over anhydrous magnesium sulfate to give the title compound (29 g, Yield 69%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
catalyst
Reaction Step Two
Yield
69%

Synthesis routes and methods III

Procedure details

4-Methyl-2-nitroaniline (20 g, 131.5 mmol) was dissolved in ethanol (300 ml), silver nitrate (27 g, 157.7 mmol) and iodine (40 g, 157.7 mmol) were added, and the mixture was stirred for 8 h at room temperature. After completion of the reaction, the reaction mixture was filtered through celite, washed with ethyl acetate (100 ml) and concentrated. Water was added, and the mixture was extracted with ethyl acetate, washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate to give 2-iodo-4-methyl-6-nitro-phenylamine (29 g, Yield 69%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
catalyst
Reaction Step Two

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